Meso-lanthionine

Bacterial cell wall biosynthesis Peptidoglycan engineering Stereochemical selectivity

Generic lanthionine mixtures compromise reproducibility in peptidoglycan and NOD1 research due to stereochemical impurities. Pure meso-lanthionine (CAS 922-56-5, (2S,6R)-lanthionine) eliminates this variable. • Only diastereomer replacing meso-DAP in E. coli peptidoglycan without inducing cell lysis. • Specifically recognized by human NOD1; essential for innate immunity assays. • >99% diastereoselective synthesis ensures batch consistency. ≥95% purity, white to off-white powder. Custom synthesis & bulk quantities available.

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
CAS No. 922-56-5
Cat. No. B1218204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-lanthionine
CAS922-56-5
Molecular FormulaC6H12N2O4S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+
InChIKeyDWPCPZJAHOETAG-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-Lanthionine Procurement and Identity


meso-Lanthionine (CAS 922-56-5, (2S,6R)-lanthionine) is a non-proteinogenic diamino diacid and the meso-isomer of lanthionine [1]. It functions as the monosulfur analogue of meso-diaminopimelic acid (meso-A2pm) and serves as a key cross-linking constituent in the peptidoglycan layer of specific Gram-negative bacteria, including Fusobacterium nucleatum [2]. As a defining structural component of lantibiotics—ribosomally synthesized and post-translationally modified antimicrobial peptides—meso-lanthionine forms intramolecular thioether bridges that confer proteolytic resistance and are essential for bioactivity [3]. With a molecular weight of 208.24 g/mol, a high predicted aqueous solubility of 1000 g/L at 25°C, and a melting point of 283°C (decomposition), this compound is primarily procured for specialized research applications in bacterial cell wall biosynthesis, lantibiotic engineering, and innate immunity studies .

Why Meso-Lanthionine Substitution Fails


Generic substitution of meso-lanthionine with alternative lanthionine diastereomers or related diamino acids is scientifically invalid due to strict stereochemical requirements in both biosynthesis and biological recognition. The three diastereomers of lanthionine—(R,R), (S,S), and meso—exhibit profoundly divergent functional outcomes in vivo, despite sharing identical molecular formulas. For instance, while meso-lanthionine can effectively replace meso-diaminopimelic acid to support bacterial growth, the (R,R) diastereomer induces catastrophic cell lysis [1]. Similarly, in eukaryotic innate immunity, NOD1 receptor recognition is stereochemically gated: the meso configuration is required for activation, while LL and DD stereoisomers of the structurally analogous meso-diaminopimelic acid remain inactive or only weakly active [2]. Procuring generic, undefined mixtures of lanthionine stereoisomers introduces uncontrolled variables that compromise experimental reproducibility and data interpretation in studies of bacterial cell wall biosynthesis, lantibiotic engineering, or host-pathogen interactions. The evidence below quantifies these critical differentiation points that mandate precise sourcing of the meso stereoisomer.

Meso-Lanthionine Comparative Evidence


In Vivo Functional Outcome vs. (R,R)-Lanthionine

In E. coli W7 auxotrophic for diaminopimelic acid, meso-lanthionine supports viable growth by effectively replacing the native meso-diaminopimelic acid cross-linker. In stark contrast, supplementation with (R,R)-lanthionine results in an initial increase in bacterial growth followed by complete cell lysis [1].

Bacterial cell wall biosynthesis Peptidoglycan engineering Stereochemical selectivity

Enzyme Kinetics: D-Cysteine vs. L-Cysteine

The biosynthesis of meso-lanthionine via lanthionine synthase in Fusobacterium nucleatum proceeds through condensation of D-cysteine with an α-aminoacrylate intermediate. Steady-state and pre-steady-state kinetic analyses reveal that D-cysteine reacts with the intermediate with a k_on that is 2–3-fold faster and a K_d value that is 2–3-fold lower compared to L-cysteine [1].

Enzymology Lanthionine synthase Bacterial metabolism

NOD1 Activation Stereochemistry

Human NOD1 receptor, a critical sentinel in epithelial barrier immunity, exhibits stringent stereochemical discrimination. While chemically synthesized meso-diaminopimelic acid (meso-DAP) activates NOD1 to induce antibacterial factors, its stereoisomers LL-DAP and DD-DAP are only slightly activated or remain completely inactive, respectively. Synthetic meso-lanthionine, sharing the meso configuration, is similarly recognized by NOD1 [1].

Innate immunity NOD1 receptor Host-pathogen interaction

Diastereoselective Synthesis Purity

A robust synthetic method produces the three diastereomers of lanthionine—(R,R), (S,S), and meso—in aqueous solution with high diastereoselectivity (>99%). This approach avoids the need for enrichment by recrystallization and enables direct access to stereochemically pure meso-lanthionine [1].

Stereoselective synthesis Chemical manufacturing Quality control

Meso-Lanthionine Research Applications


Peptidoglycan Engineering for Live-Cell Imaging

In studies requiring the metabolic labeling or bioincorporation of unnatural amino acids into the bacterial cell wall, meso-lanthionine is the essential choice. As demonstrated in E. coli auxotroph models, it is the only lanthionine diastereomer capable of functionally replacing the native cross-linking amino acid without inducing cell lysis [1]. This unique compatibility makes it the preferred substrate for generating radiolabeled peptidoglycan with ³⁵S, enabling precise tracking of cell wall biosynthesis and turnover dynamics in relation to bacterial growth and division [1].

Innate Immune Sensing of Peptidoglycan

For immunologists probing the NOD1-mediated detection of bacterial peptidoglycan, synthetic meso-lanthionine provides a chemically defined, stereochemically pure ligand. Unlike other lanthionine stereoisomers or non-meso diamino acid variants, meso-lanthionine is specifically recognized by the NOD1 receptor in human epithelial cells [2]. This makes it an indispensable reagent for dissecting the molecular basis of innate immune activation and for developing standardized assays that measure NOD1-dependent cytokine production and antimicrobial peptide induction.

Lantibiotic Biosynthesis Reconstitution

Research aimed at understanding or harnessing the enzymatic machinery of lantibiotic biosynthesis—including the LanB, LanC, and LanM enzyme families—requires meso-lanthionine as a substrate, product standard, or structural reference. The meso stereochemistry is integral to the thioether cross-links that confer proteolytic stability and biological activity to lantibiotics such as nisin, subtilin, and epidermin [3]. Procuring high-purity meso-lanthionine (CAS 922-56-5) is essential for in vitro reconstitution assays, enzyme kinetics studies, and the solid-phase synthesis of lantibiotic analogues with correctly configured thioether bridges [3].

Lanthionine Diastereomer Analysis Method

Analytical chemists developing methods for the separation and quantification of lanthionine diastereomers in complex biological matrices require authentic, stereochemically pure standards. The >99% diastereoselective synthetic route established for meso-lanthionine [1] provides a benchmark for purity expectations. Meso-lanthionine serves as a critical reference material for validating chromatographic or mass spectrometric methods intended to distinguish (2S,6R)-lanthionine from its (R,R) and (S,S) diastereomers in samples ranging from bacterial hydrolysates to synthetic peptide digests.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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